molecular formula C9H14O2 B8287883 Ethyl 3-methylenecyclopentanecarboxylate

Ethyl 3-methylenecyclopentanecarboxylate

Cat. No.: B8287883
M. Wt: 154.21 g/mol
InChI Key: DVGHPTYHGJDBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylenecyclopentanecarboxylate (CAS: Not explicitly provided; structurally analogous to mthis compound, CAS 37575-80-7 ) is a cyclopentane derivative featuring a methylene group at the 3-position and an ethyl ester substituent. This compound belongs to the class of cyclopentanecarboxylates, which are widely used in organic synthesis, pharmaceutical intermediates, and agrochemical research. Its reactivity is influenced by the conjugated system formed by the methylene group and the ester functionality, making it a versatile substrate for Diels-Alder reactions, hydrogenation, or nucleophilic additions .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 3-methylidenecyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)8-5-4-7(2)6-8/h8H,2-6H2,1H3

InChI Key

DVGHPTYHGJDBBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=C)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 3-methylenecyclopentanecarboxylate, highlighting differences in substituents, physicochemical properties, and hazards:

Compound Name Structure Molecular Formula Key Properties Hazards
This compound Cyclopentane with 3-methylene, ethyl ester C₉H₁₂O₂ Likely liquid at RT; reactive due to conjugated diene system (methylene + ester) Limited data; inferred hazards include flammability and potential irritancy
Ethyl 3-oxocyclopentanecarboxylate Cyclopentane with 3-oxo, ethyl ester C₈H₁₂O₃ Solid or viscous liquid; ketone group enhances polarity; used in keto-ester reactions No explicit hazard data; likely stable under standard conditions
Mthis compound Cyclopentane with 3-methylene, methyl ester C₈H₁₀O₂ Similar reactivity to ethyl analog; lower molecular weight affects volatility No specific hazards reported; may require standard ester-handling protocols
Methyl 3-aminocyclopentanecarboxylate Cyclopentane with 3-amino, methyl ester C₇H₁₃NO₂ Amine group introduces basicity; potential for peptide coupling or drug synthesis H302 (harmful if swallowed), H315/H319 (skin/eye irritation)
Ethyl cyclopentanecarboxylate Unsubstituted cyclopentane, ethyl ester C₈H₁₄O₂ Simple ester; lower reactivity; used as solvent or intermediate Limited hazard data; non-polar, stable
Methyl 3-cyclopentenecarboxylate Cyclopentene ring, methyl ester C₇H₁₀O₂ Unsaturated ring enables cycloaddition reactions; higher reactivity than saturated analogs No explicit hazard data; likely flammable

Detailed Analysis of Key Differences

Physicochemical Properties

  • Volatility : Ethyl esters generally exhibit lower volatility than methyl analogs due to higher molecular weight. For example, mthis compound may evaporate more readily than its ethyl counterpart .
  • Polarity : The 3-oxo group in ethyl 3-oxocyclopentanecarboxylate increases polarity, enhancing solubility in polar solvents compared to the methylene derivative .

Toxicity and Handling

  • Methyl 3-aminocyclopentanecarboxylate poses significant risks (H302, H315, H319) due to acute oral toxicity and irritancy, requiring stringent PPE during handling . In contrast, ethyl cyclopentanecarboxylate lacks reported hazards, suggesting safer handling .

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